2-(4-Fluorophenoxy)-5-nitrobenzaldehyde
Overview
Description
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C13H8FNO4 It is characterized by the presence of a fluorophenoxy group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-Fluorophenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
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Reduction:
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Fluorophenoxy)-5-aminobenzaldehyde
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Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Product: Halogenated derivatives of this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Nucleophiles (e.g., Ammonia, Amines)
Major Products Formed
Reduction: 2-(4-Fluorophenoxy)-5-aminobenzaldehyde
Substitution: Halogenated derivatives, Amino derivatives
Scientific Research Applications
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde has a wide range of applications in scientific research, including:
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Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
- Evaluated for its antimicrobial and anticancer properties.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)benzaldehyde
- 4-(2-Fluorophenoxy)benzaldehyde
- 2-(4-Fluorophenoxy)-5-aminobenzaldehyde
Uniqueness
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is unique due to the presence of both a fluorophenoxy group and a nitro group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQHKAJESMYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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